molecular formula C16H15N3 B14357951 2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine CAS No. 91173-90-9

2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine

Cat. No.: B14357951
CAS No.: 91173-90-9
M. Wt: 249.31 g/mol
InChI Key: DIBMWCTUWQGPKU-UHFFFAOYSA-N
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Description

2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach involves the use of N-substituted α-aminoketones and formamide with heat .

Industrial Production Methods

Industrial production of this compound may involve high-temperature reactions with dehydrogenating catalysts such as platinum on alumina . These methods ensure the efficient formation of the desired heterocyclic structure while maintaining high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of 2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine involves its interaction with specific molecular targets. For instance, it can bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties . This interaction can lead to cytotoxic effects, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-2-yl)pyridine
  • 2-(2′-Pyridyl)imidazole
  • 2-(Imidazol-2-yl)pyridine

Uniqueness

2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine stands out due to its unique combination of imidazole and pyridine rings, which confer distinct chemical and biological properties

Properties

CAS No.

91173-90-9

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

2-[2-(1H-imidazol-2-yl)-1-phenylethyl]pyridine

InChI

InChI=1S/C16H15N3/c1-2-6-13(7-3-1)14(12-16-18-10-11-19-16)15-8-4-5-9-17-15/h1-11,14H,12H2,(H,18,19)

InChI Key

DIBMWCTUWQGPKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=NC=CN2)C3=CC=CC=N3

Origin of Product

United States

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